1H-Imidazol-4-amine dihydrochloride

Description

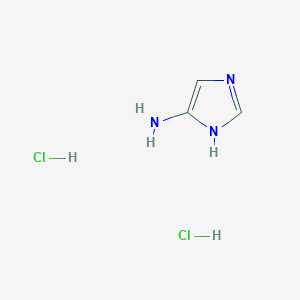

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1H-imidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2,(H,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKPSWHQBNFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1h Imidazol 4 Amine Dihydrochloride and Its Derivatives

Established Synthetic Routes to the 1H-Imidazol-4-amine Core Structure

The construction of the imidazole (B134444) ring is a well-trodden path in organic synthesis, with numerous methods developed over the years. These strategies often involve the formation of multiple carbon-nitrogen bonds in a single or sequential manner, starting from readily available acyclic precursors.

Decarboxylation Reactions in the Synthesis of 1H-Imidazol-4-amine Derivatives

Decarboxylation serves as a key transformation in the synthesis of certain imidazole derivatives. One historical method, the McQueen synthesis, allows for the formation of imidazole-4,5-dicarboxylic acids from 2,3-dinitro-succinic acid, an aldehyde, and ammonia (B1221849). youtube.com Although not a direct route to 1H-imidazol-4-amine, subsequent chemical manipulations of the carboxylic acid groups could potentially lead to the desired amine functionality. This method, however, is not frequently used in modern synthesis. youtube.com

Cycloaddition Reactions in Imidazole Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach to the imidazole core. These reactions typically involve the [3+2] cycloaddition of a three-atom component and a two-atom component to form the five-membered ring.

Recent advancements have demonstrated the utility of copper-catalyzed [3+2] cycloaddition reactions to produce multisubstituted imidazoles with high regioselectivity. acs.org Another strategy involves a ZnCl₂-catalyzed [3+2] cycloaddition of benzimidates and 2H-azirines, which furnishes multisubstituted imidazoles under mild conditions with good functional group tolerance. organic-chemistry.org Furthermore, 1,3-dipolar cycloaddition of 2H-azirines with nitrones, catalyzed by trifluoroacetic acid, yields 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.org A one-pot synthesis of imidazoles from imines, acid chlorides, and N-nosyl imines or tethered nitriles proceeds via a regioselective cycloaddition with an in situ-generated phospha-münchnone 1,3-dipole, offering an efficient, metal-free route to highly substituted and polycyclic imidazoles. acs.org

One-Pot Multi-Component Reactions for Imidazole Ring Formation

One-pot multi-component reactions (MCRs) are highly efficient for generating molecular diversity and are particularly well-suited for the synthesis of substituted imidazoles. bohrium.comtandfonline.com These reactions combine two or more starting materials in a single reaction vessel to form a complex product in a single operation, avoiding the isolation of intermediates. bohrium.com

The Debus synthesis, first reported in 1858, is a classic example of an MCR for imidazole synthesis, reacting glyoxal (B1671930), formaldehyde (B43269), and ammonia. nih.gov While the yields can be low, it is still utilized for creating C-substituted imidazoles. nih.gov More contemporary MCRs often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt. For instance, 1,2,4,5-tetrasubstituted imidazoles can be synthesized via a four-component condensation of benzil, a substituted benzaldehyde, aminoethylpiperazine, and ammonium acetate (B1210297) in the presence of a reusable catalyst like sulphated yttria. tandfonline.com Similarly, the reaction of a dicarbonyl compound, an aromatic aldehyde, and ammonium acetate can be efficiently catalyzed by a low-melting mixture of urea-ZnCl₂ to produce a range of triaryl-1H-imidazoles. organic-chemistry.org The use of ionic liquids as both solvent and catalyst has also emerged as an environmentally friendly approach for the one-pot synthesis of imidazoles. benthamdirect.com

| Catalyst/Conditions | Reactants | Product | Reference |

| Sulphated yttria | Benzil, Aldehyde, Aminoethylpiperazine, Ammonium acetate | 1,2,4,5-Tetrasubstituted imidazoles | tandfonline.com |

| Urea-ZnCl₂ | Dicarbonyl, Aldehyde, Ammonium acetate | Triaryl-1H-imidazoles | organic-chemistry.org |

| Acidic Ionic Liquids | Various | Imidazoles | benthamdirect.com |

| Fe-Cu/ZSM-5 | Aldehyde, Benzil, Ammonium acetate, Primary amine | 1,2,4,5-Tetrasubstituted imidazoles | bohrium.com |

Stereoselective Synthesis of Chiral 1H-Imidazol-4-amine Derivatives

The synthesis of chiral amines is a significant area of research, driven by their prevalence in pharmaceuticals and other biologically active molecules. nih.gov While the direct stereoselective synthesis of the 1H-imidazol-4-amine core is not extensively detailed in the provided context, general methods for stereoselective amine synthesis could be adapted. For instance, the highly chemo- and stereoselective reduction of sulfinyl ketimines mediated by a zirconocene (B1252598) hydride has been developed to produce chiral amines. nih.gov This method has proven tolerant of various functional groups and heterocyclic systems commonly found in medicinal chemistry. nih.gov Another approach involves the electroreductive intramolecular coupling of chiral aromatic α-imino esters, prepared from (S)-α-amino acids, to afford cis-2,4-disubstituted azetidine-3-ones stereospecifically. nih.gov While not directly yielding imidazoles, these methods highlight strategies for installing chirality in amine-containing molecules which could be conceptually applied to precursors of 1H-imidazol-4-amine.

Functionalization and Derivatization Strategies for 1H-Imidazol-4-amine Dihydrochloride (B599025)

Once the 1H-imidazol-4-amine core is established, further functionalization can be achieved to explore the chemical space around this scaffold. N-substitution on the imidazole ring is a common and important derivatization strategy.

N-Substitution Reactions on the Imidazole Ring

The imidazole ring possesses two nitrogen atoms, the pyrrole-type (N-1) and the pyridine-type (N-3), which exhibit different reactivities. Electrophilic attack typically occurs at the more nucleophilic pyridine-like nitrogen. youtube.com

N-arylation of the imidazole ring can be achieved using aryl iodides in the presence of a copper catalyst and a base like K₃PO₄. nih.gov This method provides the corresponding N-arylimidazoles in high yields. nih.gov Another strategy for N-arylation involves the use of diaryliodonium salts with a copper catalyst, which is effective for a broad range of functional groups. organic-chemistry.org

A notable strategy for regioselective functionalization involves the use of a protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group. By protecting the N-1 position, subsequent reactions can be directed to other positions on the ring. A "SEM-group switch" has been developed to transpose the SEM group from the N-1 to the N-3 position, which in turn alters the reactivity of the C-4 and C-5 positions, enabling sequential C-H arylation at these sites. nih.gov This allows for the programmed synthesis of complex, multi-arylated imidazoles. nih.gov

| Reaction Type | Reagents | Product | Reference |

| N-Arylation | Imidazole, Aryl iodide, CuI, K₃PO₄ | N-Arylimidazole | nih.gov |

| N-Arylation | N-substituted imidazole, Diaryliodonium salt, Cu catalyst | Aryl imidazolium (B1220033) salts | organic-chemistry.org |

| N-Alkylation (via SEM-switch) | SEM-protected imidazole | Regioselectively N-alkylated imidazole | nih.gov |

Modification of the Amino Side Chain

The exocyclic amino group at the 4-position of the 1H-imidazole ring is a key site for chemical derivatization. Standard transformations of primary amines can be applied to introduce a wide array of functional groups, thereby altering the molecule's physicochemical properties.

Acylation: The amino group of 1H-imidazol-4-amine and its derivatives can undergo acylation to form the corresponding amides. This reaction is typically achieved by treating the amine with acylating agents such as acyl chlorides or anhydrides. These reactions are fundamental in peptide synthesis and for the introduction of various acyl moieties.

Alkylation: Direct alkylation of the 4-amino group can be challenging due to the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. This lack of control can make direct alkylation with alkyl halides an unreliable method for achieving mono-alkylation. researchgate.net

Reductive Amination: A more controlled method for introducing alkyl groups onto the amino side chain is reductive amination. nih.gov This two-step process involves the initial condensation of the primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate. youtube.com Subsequent reduction of the imine, often with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃), yields the secondary or tertiary amine. This method avoids the issue of multiple alkylations often seen with direct alkylation. researchgate.net The choice of reducing agent is crucial; for instance, NaBH₃CN is effective because it selectively reduces the iminium ion in the presence of the carbonyl precursor.

Introduction of Heterocyclic and Aromatic Moieties

The introduction of heterocyclic and aromatic groups onto the 4-amino position of the imidazole core can significantly influence the biological and chemical properties of the resulting derivatives.

N-Aryl and N-Heterocyclic Substitution: The synthesis of N-aryl and N-heterocyclic derivatives of 1H-imidazol-4-amine can be achieved through various cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl or heteroaryl halide and the primary amine. acs.org This reaction has become a go-to method in the pharmaceutical industry for creating new pharmacophores. acs.org

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted imidazoles, including those with aromatic and heterocyclic substituents. researchgate.net These reactions, which involve three or more starting materials, allow for the construction of complex molecules in a single step, often with high atom economy and reduced waste. researchgate.net For instance, a four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org

Formation of Schiff's Base Imidazole Derivatives

The condensation reaction between the primary amino group of 1H-imidazol-4-amine or its derivatives and a carbonyl compound (aldehyde or ketone) leads to the formation of a Schiff base, also known as an imine. youtube.comorientjchem.org This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (azomethine group). nih.gov

The formation of the Schiff base is typically reversible and can be catalyzed by either acid or base. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Pyrrolidine can act as an effective organocatalyst for this transformation, proceeding via an iminium activation pathway. organic-chemistry.org

Schiff bases derived from imidazole derivatives are of significant interest due to their biological activities. orientjchem.org For example, Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles have been synthesized by condensation with various aromatic aldehydes and have shown potential as antibacterial agents. nih.gov While specific examples starting directly from 1H-imidazol-4-amine are not extensively detailed in the provided literature, the general principles of Schiff base formation are well-established and applicable. orientjchem.orgnih.gov Interestingly, the reaction of imidazole-2-carboxaldehydes with amino acids can lead to an unexpected ketimine product through tautomerization, highlighting the nuanced reactivity of imidazole-based Schiff bases. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1H-Imidazol-4-amine | Aldehyde/Ketone | Schiff Base (Imine) | youtube.comorientjchem.org |

| Imidazole-2-carboxaldehyde | Amino Acid | Ketimine (via tautomerization) | mdpi.com |

| 3-Amino-1,2,4-triazole | Aromatic Aldehyde | Schiff Base | nih.gov |

Catalytic Approaches in 1H-Imidazol-4-amine Dihydrochloride Synthesis

The synthesis of the imidazole core itself can be achieved through various catalytic methods, often employing multicomponent reactions (MCRs) for efficiency and atom economy. researchgate.net While direct catalytic synthesis of this compound is not extensively detailed, the principles from related imidazole syntheses are highly relevant.

Catalysts for imidazole synthesis are diverse and include:

Lewis acids: ZnCl₂, InCl₃·3H₂O, and FeCl₃·6H₂O have been used to catalyze the condensation of dicarbonyl compounds, aldehydes, and amines. organic-chemistry.org

Brønsted acids: HClO₄-SiO₂, NaH₂PO₄, and p-toluenesulfonic acid (p-TsOH) are effective catalysts. nih.gov

Heteropolyacids: Compounds like K₅CoW₁₂O₄₀·3H₂O have shown catalytic activity. nih.gov

Nanoparticles: Nano aluminum nitride has been used for the synthesis of tri/tetrasubstituted imidazoles under solvent-free conditions.

Metal catalysts: Copper and palladium complexes are used in various coupling and cyclization reactions to form the imidazole ring. acs.orgrsc.org For example, a Schiff's base complex of nickel has been used for the microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles. organic-chemistry.org

Organocatalysts: N-Heterocyclic carbenes (NHCs) have been employed as organocatalysts for the synthesis of 1,2,4-trisubstituted imidazoles. rsc.org

A gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides provides a route to fully substituted 4-aminoimidazoles. organic-chemistry.org Another gold-catalyzed process involves the reaction of N-iminylsulphilimine with ynamides to yield 4-amino substituted imidazoles. rsc.org

| Catalyst Type | Example | Application | Reference(s) |

| Lewis Acid | ZnCl₂ | Multicomponent synthesis of triaryl-1H-imidazoles | organic-chemistry.org |

| Brønsted Acid | p-TsOH | Synthesis of substituted imidazoles | nih.gov |

| Metal Catalyst | Copper | Decarboxylative coupling to form imidazoles | rsc.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Synthesis of 1,2,4-trisubstituted imidazoles | rsc.org |

| Gold Catalyst | Au(I) complexes | [3+2] cycloaddition to form 4-aminoimidazoles | organic-chemistry.orgrsc.org |

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms for the formation of the 4-aminoimidazole (B130580) scaffold is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of the imidazole ring generally involves the formation of several key bonds in a stepwise or concerted manner.

One common mechanistic pathway involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine source (like ammonium acetate). The reaction likely proceeds through the formation of an α-amino ketone, which then condenses with the aldehyde to form a diimine intermediate. Subsequent cyclization and aromatization lead to the substituted imidazole.

A proposed mechanism for the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters involves the initial deprotonation of ethyl isocyanoacetate to form an anion. This anion then performs a nucleophilic attack on the C=N double bond of an imidoyl chloride intermediate, followed by cyclization and elimination to form the imidazole ring. mdpi.com

In the synthesis of 4-amino substituted imidazoles via a gold-catalyzed reaction, the mechanism is thought to involve the nitrene transfer from N-iminylsulphilimine to a ynamide. rsc.org Similarly, the synthesis of 2-aminoimidazoles from the reaction of carbodiimides with propargyl amine proceeds under base catalysis. rsc.org

A mechanistic study of the enzyme RohQ, which catalyzes the formation of 2-aminoimidazole, suggests that catalysis occurs at a dimeric interface with key aspartic acid residues facilitating proton transfer steps to accelerate the intramolecular cyclization of a guanidino group and an aldehyde. acs.org While this is a biological system, it provides insight into the fundamental chemical transformations required for aminoimidazole ring formation.

Scale-Up and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. While specific scale-up data for this exact compound is limited in the provided search results, general principles and insights from related processes can be applied.

A key consideration for industrial production is the use of readily available and inexpensive starting materials. For instance, a process for producing 4(5)-aminoimidazole-5(4)-carboxamide derivatives, which are structurally related to 1H-imidazol-4-amine, utilizes diaminomaleonitrile (B72808) as a starting material due to its industrial availability. google.com This approach highlights the importance of selecting a synthetic route that begins with accessible precursors.

The choice of catalyst is also critical. Heterogeneous catalysts are often preferred in industrial settings because they can be easily separated from the reaction mixture and potentially reused, which reduces waste and cost. organic-chemistry.org For example, the use of a reusable eutectic solvent (urea-ZnCl₂) as the reaction medium for imidazole synthesis is a step towards greener and more economical industrial processes. organic-chemistry.org

Finally, purification of the final product is a major aspect of process optimization. A reported synthesis of 4(5)-aminoimidazole-5-carboxamide hydrochloride involves concentrating the reaction solution, filtering out insoluble salts, treating with activated carbon, and then precipitating the hydrochloride salt by adjusting the pH and cooling. google.com Such a straightforward purification process is advantageous for large-scale production. google.com

Structure Activity Relationship Sar Studies of 1h Imidazol 4 Amine Dihydrochloride and Its Analogs

Correlating Structural Modifications with Biological Potency

The biological potency of imidazole-based compounds is intricately linked to their structural features. Modifications to the imidazole (B134444) core, as well as the nature and position of its substituents, can lead to significant changes in activity. For instance, in the context of histamine (B1213489) receptor ligands, the imidazole moiety is a key component for receptor interaction. nih.govd-nb.info The potency of these ligands can be modulated by altering the substituents on the imidazole ring.

The following table summarizes the impact of structural modifications on the biological potency of various imidazole analogs, drawing from studies on different receptor systems.

| Compound Class | Structural Modification | Observed Effect on Potency | Target |

| Histamine H3 Receptor Ligands | Modification of linker length between the central core and basic moieties. d-nb.info | Slight effect on affinity. d-nb.info | Histamine H3 Receptor |

| 1,5-Diaryl-1H-imidazole derivatives | Conversion of ester intermediates to carboxylic acids and carbohydrazides. mdpi.com | Altered inhibitory activity. mdpi.com | HIV-1 Integrase Interaction |

| 2,4-Diphenyl-1H-imidazole analogs | Synthesis of a series of analogs. nih.gov | Displayed potent agonist activity. nih.gov | Human CB2 Receptor |

| Imidazole-Coumarin Conjugates | Introduction of substituents (F, Cl, Br, Me, OMe) on the coumarin (B35378) nucleus. mdpi.com | Substantial increase in potency and selectivity. mdpi.com | Hepatitis C Virus |

Impact of Imidazole Ring Substituents on Target Affinity and Selectivity

The substituents on the imidazole ring play a pivotal role in determining the affinity and selectivity of a ligand for its biological target. nih.govacs.orgnih.govprotein-cell.netbiopharminternational.com The nature, size, and electronic properties of these substituents can influence how the molecule fits into the binding pocket of a receptor or enzyme and the types of interactions it forms.

For example, in the development of histamine H4 receptor (H4R) ligands, the imidazole scaffold is frequently explored. nih.gov Studies have shown that specific substitutions on the imidazole ring can enhance affinity and selectivity for the H4R over other histamine receptor subtypes. nih.govresearchgate.net Similarly, for α-adrenergic receptor agonists, the substituents on the imidazole ring are critical for maintaining high potency and selectivity. nih.gov

The imidazole ring itself can participate in hydrogen bonding and π-π stacking interactions, and the addition of substituents can introduce further points of interaction or steric hindrance that fine-tune the binding characteristics of the molecule. researchgate.net For instance, the presence of a methyl group on the imidazole ring of histamine, creating 4(5)-methylhistamine, results in a highly selective H2 receptor agonist. nih.gov

The table below illustrates how different imidazole ring substituents affect target affinity and selectivity in various compound series.

| Compound Series | Imidazole Ring Substituent | Effect on Affinity/Selectivity | Target |

| Histamine Analogs | 4(5)-Methyl group | Increased selectivity for H2 receptors over H1 receptors. nih.gov | Histamine H2 Receptor |

| Naphthalene (B1677914) Analogs of Medetomidine | Replacement of the methyl group with H, OH, OMe, CO, or CF3. nih.gov | Desmethyl and methoxy (B1213986) analogs retained greater α2/α1-selectivity. nih.gov | α-Adrenergic Receptors |

| Imidazo[4,5-c]quinolin-4-amine Derivatives | Large 2-alkyl/cycloalkyl/bicycloalkyl groups. nih.gov | Associated with positive allosteric modulation (PAM) activity. nih.gov | A3 Adenosine (B11128) Receptor |

| Gold Supramolecules | Substituents on the triazole ring linked to imidazole. nih.gov | Significant effect on anticancer activity. nih.gov | Cancer Cells |

Role of the Amine Moiety in Ligand-Receptor Interactions

The amine moiety in 1H-imidazol-4-amine and its analogs is a critical functional group for ligand-receptor interactions. nih.govprotein-cell.net This group is often protonated at physiological pH, allowing it to form strong ionic interactions, or salt bridges, with negatively charged amino acid residues in the binding sites of receptors and enzymes.

In the context of histamine receptors, the terminal amino group of histamine is protonated and engages in an ionic interaction with the receptor. nih.gov This interaction is fundamental for the binding of histamine to both H1 and H2 receptors. Similarly, in serotonin (B10506) receptors, the amine functionality of serotonin forms a salt bridge with an aspartate residue, which is crucial for stabilizing the ligand-receptor complex. nih.gov

Beyond ionic interactions, the amine group can also act as a hydrogen bond donor, further contributing to the binding affinity and specificity of the ligand. The precise positioning and orientation of the amine moiety within the molecule are therefore essential for optimal interaction with the target.

The following table highlights the key interactions involving the amine moiety in different receptor systems.

| Ligand/Compound Class | Receptor/Target | Role of the Amine Moiety | Key Interacting Residue (if known) |

| Histamine | Histamine H1 and H2 Receptors | Forms an ionic interaction with the receptor. nih.gov | Not specified |

| Serotonin | 5-HT1 Subtype Receptor | Mediates affinity via the formation of a salt bridge. nih.gov | Aspartate (ASP) in TM3 nih.gov |

| Imidazo[4,5-c]quinolin-4-amine Derivatives | A3 Adenosine Receptor | The 4-amino group is a key feature for activity. nih.gov | Not specified |

| Non-imidazole H3R Ligands | Histamine H3 Receptor | Basic moieties are crucial for nanomolar affinity. nih.gov | D114 and E206 nih.gov |

Analysis of Linker Chemistries in Conjugated Imidazole Systems

The choice of linker chemistry can influence the stability, solubility, and pharmacokinetic properties of the entire conjugate. researchgate.net Linkers can be designed to be either stable or cleavable under specific physiological conditions. Cleavable linkers are often employed in drug delivery systems to release the active imidazole-containing payload at the target site, thereby minimizing systemic toxicity. symeres.comnih.gov Common cleavage strategies include hydrolysis in the acidic tumor microenvironment or enzymatic cleavage. biopharminternational.com

The length and flexibility of the linker are also important parameters that can affect the ability of the conjugated imidazole to bind to its target. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to undesirable flexibility and off-target interactions.

The table below provides an overview of different linker types and their characteristics in conjugated systems.

| Linker Type | Cleavage Mechanism | Key Features | Application Example |

| Hydrazone Linker | Acid-catalyzed hydrolysis | Sensitive to acidic pH, used for targeting tumor microenvironments. nih.gov | Antibody-Drug Conjugates (ADCs) nih.gov |

| Disulfide Linker | Reduction by glutathione (B108866) | Cleaved in the intracellular environment where glutathione concentrations are high. | Drug Delivery |

| Peptide Linker | Enzymatic cleavage | Cleaved by specific proteases that are overexpressed in target tissues (e.g., tumors). nih.gov | ADCs nih.gov |

| Non-cleavable Linker | Proteolytic degradation of the antibody | Releases the payload with the linker and a part of the antibody attached. symeres.com | ADCs symeres.com |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of imidazole derivatives. nih.govresearchgate.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different potencies, selectivities, and even different pharmacological effects.

This is because biological targets, such as receptors and enzymes, are themselves chiral and can therefore differentiate between the enantiomers of a ligand. The binding pocket of a receptor often has a specific three-dimensional shape that one enantiomer can fit into more effectively than the other, leading to a stronger and more favorable interaction.

A notable example is the naphthalene analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole. The S-(+)-isomer shows greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov Furthermore, the R-(-)-isomer acts as an antagonist at α2A-adrenoceptors, while the S-(+)-isomer is an agonist. nih.gov This demonstrates that stereochemistry can not only influence potency but also the nature of the biological response.

The following table summarizes the stereochemical influences on the biological activity of selected imidazole derivatives.

| Compound | Enantiomers | Observed Stereochemical Difference in Activity | Target |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | S-(+) and R-(-) | S-(+)-isomer has greater affinity for α1- and α2-adrenoceptors. R-(-)-isomer is a more potent antagonist at α2A-adrenoceptors. nih.gov | α-Adrenergic Receptors |

| Oxirane diastereomers of an imidazo[4,5-c]quinolin-4-amine derivative | Diastereomers 30 and 31 | Different chemical shifts observed in NMR, suggesting distinct spatial arrangements that could influence biological activity. nih.gov | A3 Adenosine Receptor |

Pharmacological and Biological Research of 1h Imidazol 4 Amine Dihydrochloride and Its Analogs

Interactions with Histamine (B1213489) Receptors

The biological effects of histamine are mediated through four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Analogs of 1H-Imidazol-4-amine have been extensively studied for their ability to modulate these receptors, acting as agonists that activate them or antagonists that block their activity.

The histamine H1 receptor is primarily involved in allergic reactions and inflammatory processes. While many imidazole-based compounds are designed as H3 or H4 receptor ligands, they are often tested for cross-reactivity at the H1 receptor.

Interestingly, some imidazole-based compounds designed as histamine H3 receptor antagonists have been found to exhibit unexpected partial agonism at the H1 receptor. nih.gov A study on a series of H3-receptor antagonists from the proxifan series, which lack a basic side chain typically found in H1 agonists, demonstrated this dual activity. In functional in-vitro assays using guinea-pig ileum, several of these compounds acted as weak contractile agents, an effect that could be blocked by the H1-antihistamine mepyramine. nih.gov This suggests that the imidazole (B134444) core, even within a scaffold designed for another receptor, can induce a partial agonist response at the H1 receptor. nih.gov

Table 1: Partial H1-Receptor Agonism of Select Imidazole-Based H3-Antagonists Data derived from functional assays on guinea-pig ileum.

| Compound | Agonist Potency (pEC50) | Intrinsic Activity (Emax %) |

| Histamine (Reference) | 6.70 | 100 |

| FUB 372 | 5.68 | 9 |

| Ciproxifan | 5.38 | 38 |

| Ortho-Fluoro derivative | 4.73 | 19 |

| Ortho-Methyl derivative | 5.25 | 20 |

| Ortho-Methoxy derivative | 4.93 | 19 |

| Ortho-Trifluoromethyl derivative | 5.11 | 22 |

| Source: Adapted from Inflammopharmacology, 2004. nih.gov |

The histamine H2 receptor is famously associated with the stimulation of gastric acid secretion. nih.gov Antagonists of the H2 receptor, which often contain an imidazole or a bioisosteric ring, are used to treat conditions like peptic ulcers. The combination of H1 and H2 receptor antagonists is a classic therapeutic strategy that has shown superior efficacy in treating various histamine-mediated disorders compared to single-drug therapies. nih.gov While specific modulation data for 1H-Imidazol-4-amine itself is not prominent in literature, analogs containing the core imidazole moiety are central to the development of H2 receptor ligands. For example, the H2 receptor primarily signals through the Gs protein pathway, leading to an increase in cyclic AMP (cAMP), which contrasts with the H1 receptor's signaling through the Gq/11 pathway. nih.gov The prophylactic administration of a combined H1 and H2 antagonist (chlorpheniramine and famotidine) has been shown to be effective against histamine release in certain clinical settings. nih.gov

The histamine H3 receptor acts primarily as a presynaptic autoreceptor in the central nervous system, inhibiting the synthesis and release of histamine and other neurotransmitters. nih.gov This makes it a significant target for treating neurological and cognitive disorders. nih.gov

A wide range of imidazole-containing compounds have been developed as potent H3 receptor antagonists. These antagonists block the inhibitory action of the H3 receptor, thereby increasing neurotransmitter release. A notable liability of early imidazole-based H3 antagonists was the inhibition of cytochrome P450 enzymes and poor brain penetration. nih.gov To overcome this, research has focused on modifying the structure, such as in the 4-[(1H-imidazol-4-yl)methyl]piperidine series, to create potent antagonists with reduced CYP inhibition. google.com Other examples include omega-(1H-Imidazol-4-yl)alkane-1-sulfonamides, which have also been identified as potent H3 receptor antagonists. nih.gov

Conversely, H3 receptor agonists, like R-(α)-methylhistamine, decrease histamine release and have been investigated for their potential therapeutic effects, such as promoting sleep. acs.org

The histamine H4 receptor is the most recently identified and is primarily expressed on cells involved in inflammation and the immune response, such as mast cells and eosinophils. derpharmachemica.com This has made it a key target for developing treatments for inflammatory diseases like allergies and asthma. derpharmachemica.comacs.org

Research has led to the development of potent and selective H4 receptor agonists and antagonists. One study identified 3-(1H-Imidazol-4-yl)propylguanidine as a potent partial agonist at both the human H3 and H4 receptors. By acylating the guanidine (B92328) group, researchers were able to significantly increase selectivity for the H4 receptor. nih.gov The resulting analog, N(1)-Acetyl-N(2)-[3-(1H-imidazol-4-yl)propyl]guanidine (UR-PI288), was found to be a potent and full agonist at the human H4 receptor with over 1000-fold selectivity against the H1 receptor and 100-fold selectivity against the H2 receptor. nih.gov

Antagonism of the H4 receptor is also a major area of research. Combined treatment with H1 and H4 receptor antagonists has been shown to have a synergistic therapeutic effect on chronic dermatitis by inhibiting both pruritus (itching) and skin inflammation. researchgate.net

Table 2: Potency of an Acylguanidine Analog at the Human Histamine H4 Receptor

| Compound | Receptor | Activity (pEC50) |

| UR-PI288 | hH4R | 8.31 |

| Source: Adapted from Journal of Medicinal Chemistry, 2009. nih.gov |

Understanding not just if a ligand binds to a receptor (affinity) but also how quickly it binds (association rate, k_on) and dissociates (dissociation rate, k_off) is crucial for drug development. The residence time of a drug at its target, which is the reciprocal of the k_off, is increasingly recognized as a key parameter for in vivo efficacy. nih.gov

The rate of a binding reaction can be described by the association rate ([L]·[R]·k_on) and the dissociation rate ([RL]·k_off). mdpi.com At equilibrium, these rates are equal, and the ratio of k_off to k_on defines the equilibrium dissociation constant (Kd), a measure of binding affinity. mdpi.com

Studies on histamine H1 receptor antagonists have shown that structural modifications can have a pronounced effect on binding kinetics. For instance, constraining the structure of H1R antagonists by fusing two aromatic rings into a tricyclic system can significantly prolong the residence time at the receptor. This increase in residence time is often achieved primarily by a decrease in the dissociation rate constant (k_off). nih.gov

Table 3: Effect of Structural Cyclization on H1 Receptor Binding Kinetics

| Compound | Structure | k_off (min⁻¹) | Residence Time (min) |

| 1 | Diphenyl | 2.3 ± 0.2 | 0.4 |

| 10 | Tricyclic (Ethyl Linker) | 0.129 ± 0.003 | 7.8 |

| 11 | Tricyclic (Ethylene Linker) | 0.009 ± 0.002 | 110 |

| Source: Adapted from Journal of Medicinal Chemistry, 2017. nih.gov |

Enzyme Inhibition and Modulation Studies

A significant challenge in the development of imidazole-based drugs is their tendency to inhibit metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes. nih.gov This can lead to significant drug-drug interactions. The un-substituted imidazole nitrogen atom can bind to the heme iron of CYP enzymes, leading to inhibition. nih.gov Research has focused on creating analogs where this interaction is minimized. For example, in a series of H3 antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, structural modifications were successfully made to reduce inhibition of the critical metabolic enzymes CYP2D6 and CYP3A4.

Another key enzyme in histamine metabolism is Histamine N-methyltransferase (HNMT), which inactivates histamine through methylation. Inhibition of HNMT can enhance histaminergic neurotransmission. Researchers have designed hybrid imidazole-containing compounds that act as both H3 receptor antagonists and HNMT inhibitors. nih.gov One such compound demonstrated high potency for both targets, with a Ki of 4.1 nM at the H3 receptor and an IC50 of 24 nM for HNMT inhibition. nih.gov

Table 4: Inhibitory Potency of Select Imidazole Analogs on Metabolic Enzymes

| Compound | Target Enzyme | Inhibitory Potency (IC50) |

| Compound 14 (Hybrid) | Histamine N-methyltransferase (HMT) | 24 nM |

| Vilazodone | Histamine N-methyltransferase (HNMT) | 45.01 µM |

| Dihydroergotamine | Histamine N-methyltransferase (HNMT) | 72.89 µM |

| Source: Adapted from Naunyn-Schmiedeberg's Archives of Pharmacology, 2004 and MDPI, 2023. nih.gov |

Insulin-Degrading Enzyme (IDE) Interactions

Insulin-degrading enzyme (IDE), also known as insulysin, is a primary enzyme involved in the breakdown of insulin (B600854) and other amyloidogenic peptides. nih.gov As a zinc metallopeptidase, it plays a significant role in regulating insulin metabolism. nih.gov While direct studies on the interaction between 1H-Imidazol-4-amine dihydrochloride (B599025) and IDE are not extensively detailed in the available literature, the broader class of imidazole-containing compounds has been explored in the context of IDE inhibition.

Researchers have utilized structure-based design to create potent and novel IDE inhibitors. nih.gov These inhibitors are often developed by linking ligands that bind to unique sites on the enzyme, separate from the catalytic zinc atom. nih.gov One such study led to the development of an inhibitor, NTE-1, which demonstrated sufficient pharmacokinetic properties for in vivo studies. nih.gov While NTE-1 treatment improved glucose excursion in diet-induced obese mice, it did not significantly enhance insulin action or increase plasma insulin levels, suggesting that IDE's primary role in vivo might be more related to the clearance of other substrates like amylin rather than insulin. nih.gov The exploration of imidazole-based structures as potential modulators of IDE continues to be an area of interest, given the enzyme's link to both diabetes and Alzheimer's disease. nih.gov

Src Family Kinase (SFK) Inhibition

The Src family of protein-tyrosine kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in various cellular signaling pathways, including cell growth, differentiation, and survival. While specific research detailing the direct inhibition of SFKs by 1H-Imidazol-4-amine dihydrochloride is limited, the imidazole scaffold is a common feature in many kinase inhibitors. The development of selective SFK inhibitors is an active area of research for therapeutic applications, particularly in oncology. The general strategy involves designing molecules that can fit into the ATP-binding pocket of the kinase, and the versatile structure of the imidazole ring makes it a valuable component in such designs.

Janus Kinase 2 (Jak2) Inhibition

Mutations in Janus kinase 2 (JAK2), particularly the V617F mutation, are strongly implicated in the pathogenesis of myeloproliferative neoplasms such as polycythemia vera and primary myelofibrosis. nih.govnih.gov This has driven the development of ATP-competitive JAK2 inhibitors. nih.gov

Gandotinib (B612038) (LY2784544), a potent inhibitor of JAK2 activity, notably features an imidazole ring in its structure. nih.gov This compound has shown increased potency for the mutated JAK2V617F form. nih.gov A phase 1 clinical trial of gandotinib in patients with JAK2V617F-positive myeloproliferative neoplasms established a maximum tolerated dose and demonstrated clinical improvement in a significant percentage of myelofibrosis patients. nih.gov The most common adverse events reported were mild diarrhea and nausea. nih.gov The success of imidazole-containing compounds like gandotinib highlights the potential of this chemical class in targeting JAK-driven disorders. nih.gov

Table 1: Investigated Jak2 Inhibitors

| Compound | Target | Key Findings |

|---|

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate the cellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.gov Human PDE5, inhibited by drugs like sildenafil (B151), is a well-known therapeutic target. nih.govnih.gov Researchers have explored analogs of sildenafil as potential inhibitors for trypanosomal phosphodiesterases (TbrPDEs) in an effort to repurpose existing drug scaffolds for neglected diseases like African sleeping sickness. nih.gov These efforts included the synthesis of sildenafil analogs, which contain a core structure that can be related to the imidazole family, to evaluate their activity against TbrPDEB1. nih.govnih.gov While the synthesized analogs showed some inhibitory activity, they were found to be of low potency, suggesting this specific chemical class might not be an optimal starting point for developing potent TbrPDE inhibitors. nih.gov

Other Enzyme Targets

The versatile structure of the imidazole ring allows it to interact with a variety of other enzyme targets. nih.govresearchgate.net

Heme Oxygenase-1 (HO-1): The imidazole moiety is a critical feature for inhibiting heme oxygenase enzymes. It coordinates with the iron (II) of the heme substrate, which is essential for its inhibitory action. nih.gov

Carbonic Anhydrase: Certain imidazole derivatives have demonstrated remarkable inhibition of carbonic anhydrase IX, an enzyme implicated in cancer, with IC50 values in the nanomolar range. researchgate.net

Cathepsin D and Neutral Aminopeptidase: In hepatocytes, endosomal proteases such as Cathepsin D and neutral aminopeptidase, along with IDE, are involved in the degradation of insulin after it dissociates from its receptor in the endosomes. nih.gov

Neuropharmacological Investigations

Central Nervous System (CNS) Activity and Neurotransmitter Systems

The imidazole scaffold is a key component in compounds targeting the central nervous system, particularly the histamine H3 receptor. nih.govwikipedia.orgnih.gov The H3 receptor is a G-protein coupled receptor expressed predominantly in the CNS. wikipedia.org It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. wikipedia.org Furthermore, it functions as a heteroreceptor, modulating the release of other crucial neurotransmitters, including dopamine (B1211576), acetylcholine, serotonin (B10506), and norepinephrine (B1679862). wikipedia.org

This modulatory role makes the H3 receptor a promising therapeutic target for a variety of cognitive and neurological disorders. wikipedia.org Research has led to the discovery of potent and selective H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov Attaching a substituted aniline (B41778) amide to this core structure via a two-methylene linker resulted in highly potent compounds. nih.gov Conversely, 4-(1H-imidazol-4-ylmethyl)piperidine itself has been identified as a potent and selective H3 receptor agonist. nih.gov

Beyond the histamine system, imidazole-containing compounds have been investigated for their effects on other CNS targets:

NMDA Receptors: (1-benzyloxy-4,5-dihydro-1H-imidazol-2-yl)-butyl amine was identified as a structurally novel and selective antagonist for the NR1/2B subtype of the NMDA receptor. nih.gov

Adrenergic Receptors: Analogs of medetomidine, such as 4-[1-(1-naphthyl)ethyl]-1H-imidazole, are potent and selective alpha 2-adrenoceptor agonists. Modifications to this structure have shown that the nature of substituents on the carbon bridge between the naphthalene (B1677914) and imidazole rings is crucial for maintaining high potency and selectivity. nih.gov

Imidazoline (B1206853) I2 Receptors: In the context of neurodegenerative diseases like Alzheimer's, imidazole-linked heterocycles are being explored as modulators of imidazoline I2 receptors. One such compound, 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33), showed neuroprotective and anti-inflammatory effects and ameliorated cognitive impairment in a mouse model of Alzheimer's disease. nih.gov

Table 2: Investigated CNS-Active Imidazole Analogs

| Compound/Scaffold | Target | Activity |

|---|---|---|

| 4-[(1H-imidazol-4-yl)methyl]piperidine-based analogs | Histamine H3 Receptor | Antagonist nih.gov |

| 4-(1H-imidazol-4-ylmethyl)piperidine | Histamine H3 Receptor | Agonist nih.gov |

| (1-benzyloxy-4,5-dihydro-1H-imidazol-2-yl)-butyl amine | NMDA Receptor (NR1/2B subtype) | Antagonist nih.gov |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | Alpha 2-Adrenoceptor | Agonist nih.gov |

Modulating Imidazoline I2 Receptors in Neurodegeneration

The pharmacological modulation of imidazoline I2 receptors (I2-IR) is emerging as a novel strategy for addressing neurodegenerative diseases. chemshuttle.compharmacophorejournal.com I2-IR are widely distributed in the central nervous system, and alterations in their density have been observed in patients with brain disorders, including Alzheimer's disease. pharmacophorejournal.comnih.gov This suggests the therapeutic potential of targeting these receptors to delay or mitigate neurodegeneration. nih.gov

Ligands selective for I2-IR have demonstrated significant neuroprotective effects in various preclinical models.

2-(2-Benzofuranyl)-2-imidazoline (2-BFI) , a selective I2-IR ligand, has shown neuroprotective benefits against cerebral ischemia. nih.gov

The compound LSL60101 , also known as 2-(2-benzofuranyl)-2-imidazole, has been shown to reduce apoptosis and modulate oxidative stress in a murine model of familial Alzheimer's disease. chemshuttle.comnih.gov Specifically, it decreased the levels of the pro-apoptotic protein FADD in the hippocampus. chemshuttle.comnih.gov

Other novel I2-IR ligands, such as MCR5 and MCR9 , have been found to improve behavioral and cognitive outcomes in mouse models of brain aging. nih.gov These compounds were shown to diminish the amyloid precursor protein processing pathway and positively affect molecular pathways related to oxidative stress, inflammation, and synaptic plasticity. nih.gov

Similarly, bicyclic α-iminophosphonates designed as high-affinity I2-IR ligands demonstrated beneficial effects on behavior and cognition in a familial Alzheimer's disease (5xFAD) mouse model. nih.gov

Research on imidazole-linked heterocycles, such as LSL33 (2-(benzo[b]thiophen-2-yl)-1H-imidazole), showed that these I2-IR ligands can ameliorate cognitive impairment and reduce neuroinflammation markers in the 5xFAD mouse model. glpbio.com

These findings collectively highlight the role of I2-IR ligands in neuroprotection, suggesting their potential as therapeutic agents for age-related neurodegenerative diseases. pharmacophorejournal.comnih.gov

Effects on Neuronal Excitability and Synaptic Transmission

Analogs of this compound have been shown to modulate neuronal excitability and synaptic transmission through various mechanisms, primarily by interacting with key neurotransmitter systems.

Modulation of Serotonergic Systems: Imidazole-bearing pharmacophores have emerged as effective modulators of the serotonergic system. nih.gov Some derivatives function as selective serotonin reuptake inhibitors (SSRIs) or serotonin and norepinephrine reuptake inhibitors (SNRIs). nih.gov By blocking the reuptake of these neurotransmitters, they increase their concentration in the synaptic cleft, thereby enhancing serotonergic and noradrenergic activity, which is crucial for regulating mood and various neurological functions. nih.gov

Interaction with Adrenergic Receptors: Certain imidazole-containing compounds are well-known α2-adrenoceptor agonists. nih.gov For example, clonidine (B47849) stimulates central α2-adrenergic receptors, which leads to a decrease in sympathetic outflow and tone, manifesting as hypotension and bradycardia. nih.gov This action on presynaptic α2-receptors is a direct mechanism for modulating neuronal signaling in both the central and peripheral nervous systems. nih.gov

Neurotransmitter Release: α2-Adrenergic antagonists that feature an imidazole ring, such as idazoxan, can increase the release of norepinephrine in the brain, which is another way these compounds influence synaptic transmission. nih.gov

Neurotransmitter Actions: The endogenous I2-IR ligand, agmatine, which shares structural similarities, modulates the actions of several neurotransmitters, contributing to neuroprotection. nih.gov Furthermore, some imidazole-based I2-IR ligands are believed to exert neuroprotective effects by directly blocking N-methyl-D-aspartate (NMDA) receptor-mediated intracellular calcium influx. nih.gov

Anti-inflammatory and Immunomodulatory Activities

Imidazole derivatives exhibit significant anti-inflammatory and immunomodulatory properties, acting through multiple mechanisms. The imidazole ring is a core component of many compounds designed to target inflammatory pathways. pharmacyjournal.netbldpharm.com

Key mechanisms of anti-inflammatory action include:

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2). bldpharm.comnih.gov By inhibiting these enzymes, imidazole derivatives can mitigate the production of pro-inflammatory prostaglandins. nih.gov

Modulation of Signaling Pathways: These compounds can modulate the activity of critical transcription factors like NF-κB. nih.gov By targeting the NF-κB signaling pathway, they can downregulate the expression of inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Antioxidant Properties: Many imidazole-based Schiff base derivatives possess antioxidant capabilities. nih.gov They can scavenge reactive oxygen species (ROS), which attenuates oxidative stress, a key contributor to the inflammatory response. bldpharm.comnih.gov

Inhibition of Neutrophil Degranulation: Some imidazole derivatives have been shown to inhibit the degranulation of neutrophils, a key event in the acute inflammatory response. bldpharm.com

Several studies have synthesized and tested imidazole derivatives for their anti-inflammatory effects. For instance, a series of di- and tri-substituted imidazoles demonstrated good anti-inflammatory activity in vivo with minimal gastrointestinal irritation. Notably, compounds 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole emerged as lead compounds with both potent anti-inflammatory and antifungal effects. Even established antifungal drugs with an imidazole core, like ketoconazole (B1673606) and flutrimazole, have been found to possess secondary anti-inflammatory properties.

Table 1: Anti-inflammatory Activity of Selected Imidazole Derivatives This is an interactive table. You can sort and search the data.

| Compound Name | Activity/Target | Findings | Reference |

|---|---|---|---|

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Anti-inflammatory, Analgesic | Exhibited 55.93% inhibition in carrageenan-induced paw edema test. | |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Anti-inflammatory, Analgesic | Exhibited 58.02% inhibition in carrageenan-induced paw edema test. | |

| Imidazole-based Schiff bases (C1IN, C2IN, C4IN) | Anti-inflammatory | Showed significant positive effect against carrageenan-induced inflammation. | nih.gov |

| Ketoconazole | Anti-inflammatory | Antifungal drug that also possesses anti-inflammatory activity. |

Antimicrobial and Antifungal Properties

The imidazole scaffold is a cornerstone in the development of antimicrobial and antifungal agents. Its five-membered heterocyclic structure is effective against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria and various fungi. A significant body of research is dedicated to synthesizing novel imidazole derivatives to combat the rise of antimicrobial resistance.

The mechanisms of action for these antimicrobial effects are diverse and include:

Interference with microbial DNA replication.

Disruption of bacterial cell wall synthesis.

Inhibition of protein synthesis.

Disruption of the cell membrane.

Numerous studies have reported the successful synthesis and evaluation of imidazole derivatives with potent antimicrobial activity.

One study detailed two novel imidazole derivatives, HL1 and HL2 , which were both able to inhibit the growth of tested bacterial strains. The HL2 derivative, in particular, showed high cell viability, making it a promising candidate for further research.

Another study synthesized di- and tri-substituted imidazole derivatives and found that compounds 3h and 3l displayed appreciable antifungal activity against tested strains with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL.

Research into N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives also yielded compounds with promising antifungal activities.

Table 2: Antimicrobial and Antifungal Activity of Selected Imidazole Derivatives This is an interactive table. You can sort and search the data.

| Compound Name/Series | Activity | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| Imidazole Derivatives HL1 & HL2 | Antibacterial | Gram-positive and Gram-negative bacteria | Both compounds showed inhibitory activity; HL2 had higher cell viability. | |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Antifungal | Aspergillus fumigatus, Candida albicans, etc. | MIC value of 12.5 μg/mL. | |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Antifungal | Aspergillus fumigatus, Candida albicans, etc. | MIC value of 12.5 μg/mL. |

Anticancer and Antitumor Research

The imidazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive compounds, including numerous anticancer agents. nih.gov Several FDA-approved cancer drugs, such as dacarbazine, nilotinib, and bendamustine (B91647) hydrochloride, contain an imidazole or a fused imidazole moiety. nih.gov Research continues to focus on developing novel imidazole derivatives that are more selective and potent against cancer cells.

Imidazole-based compounds exert their anticancer effects through a variety of mechanisms:

Kinase Inhibition: Many derivatives are designed to inhibit key enzymes in cancer signaling pathways, such as tyrosine kinases (e.g., VEGFR-2, EGFR) and focal adhesion kinase (FAK), thereby preventing tumor cell proliferation and metastasis. nih.govbldpharm.com

Tubulin Polymerization Inhibition: Some compounds interfere with the assembly of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

DNA Interaction: The planar imidazole ring can intercalate with DNA, while other derivatives can act as alkylating agents, causing DNA damage and inhibiting replication.

Induction of Apoptosis: Certain derivatives can enhance the intracellular levels of reactive oxygen species (ROS) specifically in cancer cells, triggering programmed cell death.

Enzyme Inhibition: Other targets include histone deacetylases (HDACs), topoisomerase, and enzymes in the tryptophan metabolism pathway like IDO1 and TDO, which are critical for tumor immune evasion. nih.gov

Table 3: Anticancer Activity of Selected Imidazole Derivatives This is an interactive table. You can sort and search the data.

| Compound Name | Target/Mechanism | Target Cell Line(s) | IC50 Value | Reference |

|---|---|---|---|---|

| BZML (13) | Tubulin polymerization inhibition, DNA damage | SW480, HCT116, Caco-2 (Colorectal) | 27.42 nM, 23.12 nM, 33.14 nM | nih.gov |

| Compound 22 | Tubulin polymerization inhibition | NUGC-3 (Gastric) | 0.05 μM | |

| Compound C2 | Apoptosis induction, proliferation suppression | MCF-7 (Breast) | 0.75 μM | |

| Compound C9 | Cell cycle suppression (G1), Apoptosis induction | Cervical Cancer | 0.08 µM | |

| Compound C14 | Cytotoxic activity | MCF-7 (Breast) | 0.38 µM | |

| HT-28 | TDO inhibition, Tumoricidal effect | CT-26 (Colon Carcinoma) | 0.62 μM (TDO) |

Cardiovascular Effects

Derivatives of imidazole have been investigated for their effects on the cardiovascular system, with some showing potential as therapeutic agents.

Hypotensive and Bradycardiac Effects: A study of novel substituted imidazole derivatives identified several compounds (e.g., 2b, 2c, 3b, 3c, 3f, 4a, 4b, 4c ) that exhibited significant hypotensive (blood pressure-lowering) and bradycardiac (heart rate-lowering) responses in vivo. Some of these compounds showed better activity than the reference drug clonidine. This action is often mediated through the stimulation of I1 imidazoline receptors or α2-adrenergic receptors, which reduces sympathetic nervous system outflow.

Role in Atherosclerosis and Heart Failure: Research has uncovered a link between the gut microbiota-derived metabolite imidazole propionate (B1217596) (ImP) and cardiovascular disease. Elevated plasma levels of ImP have been associated with atherosclerosis, heart failure, and an increased risk of mortality. Studies suggest that ImP may promote atherosclerosis by triggering an inflammatory reaction in the arteries, independent of cholesterol levels. This highlights a novel link between gut microbe metabolism and cardiovascular pathology, where ImP could serve as both a biomarker and a therapeutic target.

Other Pharmacological Applications

The structural versatility of the imidazole nucleus has led to its exploration in a wide range of other pharmacological areas beyond those previously detailed.

Analgesic Activity: Some di- and tri-substituted imidazole derivatives that showed anti-inflammatory effects were also evaluated for their analgesic (pain-relieving) properties, showing appreciable protection in a saline-induced writhing test. Additionally, I2 imidazoline receptor ligands are being investigated for their potential in treating chronic inflammatory pain.

Antiprotozoal and Anthelmintic Activity: The imidazole ring is a core structure in well-established antiprotozoal drugs like metronidazole (B1676534) and benznidazole, and anthelmintic agents such as mebendazole (B1676124) and albendazole. bldpharm.com

Antitubercular Activity: Researchers have synthesized substituted-1H-imidazole-4-carboxylic acid derivatives that showed potency against drug-sensitive and drug-resistant strains of M. tuberculosis.

Antihistaminic Activity: The imidazole ring is famously part of the natural molecule histamine. This has led to the development of imidazole-based drugs that act as antihistamines, such as cimetidine, by blocking histamine receptors.

Synthetic Intermediate: The compound this compound is a valuable building block in synthetic chemistry. chemshuttle.com Its structure allows for the creation of more complex molecules and ligands that can be used to probe biological systems and discover new therapeutic agents. chemshuttle.com

Mechanistic Investigations of 1h Imidazol 4 Amine Dihydrochloride and Its Derivatives

Molecular Mechanisms of Action at Cellular and Subcellular Levels

1H-Imidazol-4-amine, also known as 4-aminoimidazole (B130580), is a structural component of histamine (B1213489), a crucial biogenic amine involved in a wide array of physiological and pathological processes. wikipedia.orgnih.gov As such, the molecular mechanisms of 1H-imidazol-4-amine dihydrochloride (B599025) and its derivatives are intrinsically linked to the activity of histamine receptors, which are all G protein-coupled receptors (GPCRs). wikipedia.org There are four subtypes of histamine receptors: H1, H2, H3, and H4. wikipedia.org

The primary mode of action for derivatives of 1H-imidazol-4-amine often involves antagonizing these receptors. For instance, H3 receptor antagonists block the action of histamine at H3 receptors. wikipedia.org These receptors are predominantly found in the central nervous system (CNS) and act as presynaptic autoreceptors on histaminergic neurons, regulating the synthesis and release of histamine. wikipedia.orgnih.gov They also function as heteroreceptors on other non-histaminergic neurons, controlling the release of various neurotransmitters. nih.govnih.gov By blocking these receptors, H3 antagonists can increase the release of histamine and other neurotransmitters like acetylcholine, dopamine (B1211576), and norepinephrine (B1679862), which are vital for cognitive functions. wikipedia.orgnih.gov

At the subcellular level, the activation of histamine receptors triggers distinct signaling cascades. H1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgguidetopharmacology.orgmdpi.com This pathway ultimately results in the mobilization of intracellular calcium and activation of protein kinase C (PKC). mdpi.comnih.gov H2 receptors, on the other hand, are coupled to Gs proteins and stimulate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. guidetopharmacology.orgnih.gov H3 and H4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase activity. guidetopharmacology.org

The action of these derivatives can be highly specific. For example, some H3 receptor antagonists also exhibit inverse agonist activity, meaning they can inhibit the receptor's basal activity even in the absence of histamine. rxlist.com This dual action further enhances the release of histamine in the brain, contributing to their therapeutic effects, such as promoting wakefulness in conditions like narcolepsy. rxlist.com

Signal Transduction Pathway Modulation

The modulation of signal transduction pathways is a key aspect of the mechanistic action of 1H-imidazol-4-amine derivatives. As antagonists of histamine receptors, these compounds interfere with the normal signaling cascades initiated by histamine.

H1 Receptor Pathway Modulation: By blocking H1 receptors, antagonists prevent the Gq/11-mediated activation of phospholipase C. wikipedia.orgguidetopharmacology.org This inhibits the production of second messengers IP3 and DAG, thereby preventing the subsequent rise in intracellular calcium and the activation of PKC. mdpi.comnih.gov In some cellular contexts, histamine-induced upregulation of H1 receptor gene expression has been observed, a process that can be mediated by the PKCδ/heat shock protein 90 (Hsp90) pathway in some cell lines and by PKCα in others. nih.gov Antagonists would prevent this upregulation by blocking the initial receptor activation.

H2 Receptor Pathway Modulation: Antagonists of H2 receptors block the Gs protein-coupled activation of adenylyl cyclase, thus preventing the increase in intracellular cAMP levels. guidetopharmacology.orgnih.gov This is the primary mechanism by which H2 blockers reduce gastric acid secretion. wikipedia.org

H3 and H4 Receptor Pathway Modulation: H3 and H4 receptor antagonists interfere with the Gi/o-mediated inhibition of adenylyl cyclase. guidetopharmacology.org For H3 receptors, which have a high level of constitutive activity (activity in the absence of an agonist), antagonists can block this basal signaling, leading to an increase in neurotransmitter release. wikipedia.org This is because the activated H3 receptor normally inhibits calcium influx, which is a critical step in neurotransmitter release. wikipedia.org By antagonizing the H3 receptor, this inhibition is removed, leading to enhanced neurotransmitter release. wikipedia.orgnih.gov Some H3 antagonists have been shown to increase extracellular dopamine concentrations in the prefrontal cortex, a mechanism potentially beneficial for treating cognitive deficits. nih.gov H4 receptors, primarily found on immune cells, also utilize Gi/o signaling to mobilize intracellular calcium and stimulate MAP kinase pathways. guidetopharmacology.org

Receptor Desensitization and Resensitization Processes

G protein-coupled receptors, including histamine receptors, undergo desensitization upon prolonged or repeated exposure to their agonist. This process involves the uncoupling of the receptor from its G protein, often followed by receptor internalization. Resensitization is the process by which the receptor regains its responsiveness, which can involve dephosphorylation and recycling of the receptor back to the cell surface. nih.gov

Studies on histamine H1 receptors have shown that pretreatment with histamine leads to a time-dependent desensitization of the receptor's ability to stimulate inositol phosphate (B84403) production. nih.gov This desensitization can be a homologous process, affecting only the stimulated receptor, or a heterologous process, where activation of one receptor type leads to the desensitization of another. nih.gov For instance, histamine H1 receptor stimulation has been shown to reduce the responsiveness of H2 receptors. mdpi.com

The process of resensitization for some GPCRs requires internalization of the receptor, followed by dephosphorylation in endocytic vesicles. nih.gov For the histamine H2 receptor, internalization is necessary for its dephosphorylation and subsequent resensitization. nih.gov The recovery of the histamine-induced response after desensitization is a reversible phenomenon, with full recovery observed after a certain period following the removal of the agonist. nih.gov In some cases, the reversal of desensitization may involve the new synthesis of receptors rather than the reintegration of preformed ones. mdpi.com

Drug desensitization protocols, used clinically to reintroduce essential medications to allergic patients, are thought to work by inducing a temporary state of hyporesponsiveness in mast cells and basophils. mdpi.comamegroups.org This is believed to occur through subthreshold antigen stimulation, which may lead to the desensitization of relevant receptors, such as histamine receptors, on these immune cells. mdpi.com The mechanism is thought to involve preventing the cross-linking of IgE on the cell surface, which is necessary for mast cell degranulation. amegroups.org

Protein-Ligand Interaction Dynamics and Binding Modes

The interaction of 1H-imidazol-4-amine derivatives with histamine receptors involves specific binding modes within the receptor's orthosteric binding site. The crystal structure of the histamine H1 receptor has provided significant insights into these interactions. nih.gov

A key interaction for many aminergic GPCR ligands is with a conserved aspartate residue in transmembrane helix 3 (TM3), specifically D1073.32 in the H1 receptor. nih.govacs.org The basic amine group of ligands, including derivatives of 1H-imidazol-4-amine, typically forms an ionic bond with this residue. nih.govnih.gov

The binding pocket of the H1 receptor also contains several aromatic residues that form hydrophobic and aromatic stacking interactions with the ligand. acs.orgnih.gov These include residues in the upper aromatic region (e.g., Y1083.33, W1584.56, F4326.52) and the lower aromatic region (e.g., F1995.47, W4286.48). nih.govacs.org For instance, the first-generation H1 antagonist doxepin (B10761459) sits (B43327) deep within this pocket, with its aromatic moieties accommodated by these regions. nih.gov

For the H4 receptor, which shares a higher sequence similarity with the H3 receptor, the binding of agonists like histamine also involves an ionic interaction with Asp943.32. nih.gov Additionally, a conserved tyrosine residue, Tyr3196.51, forms hydrophobic contacts with histamine and is crucial for receptor activity. nih.gov The selectivity of ligands for different histamine receptor subtypes is determined by subtle differences in the amino acid residues within their binding pockets. For example, while many ligands bind to both H3 and H4 receptors due to their structural similarities, specific residues are thought to be key for achieving subtype selectivity. nih.gov

Cellular Uptake and Distribution Studies

The cellular uptake and distribution of histamine, and by extension its structural analogs like 1H-imidazol-4-amine, are crucial for regulating its concentration and activity, particularly in the brain. Unlike many other neurotransmitters, a high-affinity, selective transporter for histamine has not yet been identified. nih.gov

Instead, histamine clearance from the extracellular space is thought to be mediated by polyspecific transporters, including organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT). nih.gov Specifically, OCT2, OCT3, and PMAT have been shown to transport histamine. nih.gov These transporters are expressed in the brain, with distinct regional distributions. nih.gov

Studies have indicated that astrocytes play a significant role in histamine transport in the brain, with OCT3 and PMAT being implicated in this process in primary human astrocytes. nih.gov In mast cells, which store and release histamine, uptake from the extracellular space has also been observed. nih.gov This uptake allows for the storage of extracellular histamine in granules for subsequent release. nih.gov The plasma membrane monoamine transporter and organic cation transporter 1 have been suggested as potential transporters for histamine uptake from the extracellular space in mast cells, while vesicular monoamine transporter 2 is thought to be responsible for uptake into intracellular vesicles. nih.gov

The hydrophilic nature of histamine suggests that its ability to cross cell membranes without a transporter is limited. wikipedia.org The dihydrochloride salt form of 1H-imidazol-4-amine is expected to be highly soluble in water, which would also necessitate a transport mechanism for efficient cellular uptake. chemshuttle.com

Metabolic Fate and Biotransformation Pathways

The metabolic fate of 1H-imidazol-4-amine itself is not extensively detailed in the provided search results. However, as a close structural analog of histamine, its biotransformation is likely to be influenced by the well-established metabolic pathways of histamine.

Histamine is primarily metabolized through two major pathways: ring methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO). wikipedia.orgresearchgate.net

Histamine-N-methyltransferase (HNMT) Pathway: HNMT is the primary enzyme for histamine metabolism in the central nervous system and airways. wikipedia.orgnih.gov It transfers a methyl group from S-adenosyl-L-methionine to the imidazole (B134444) ring of histamine, forming tele-methylhistamine. nih.govsigmaaldrich.com This metabolite is then further oxidized by monoamine oxidase B (MAO-B) to tele-methylimidazole acetic acid. nih.gov

Diamine Oxidase (DAO) Pathway: DAO is predominantly found in peripheral tissues, such as the intestinal mucosa. wikipedia.orgresearchgate.net It catalyzes the oxidative deamination of the primary amino group of histamine, producing imidazole acetaldehyde, which is then rapidly converted to imidazoleacetic acid. researchgate.netsigmaaldrich.com

The relative contribution of these two pathways varies between different tissues and species. sigmaaldrich.com In the brain, methylation by HNMT is the predominant route of histamine metabolism. nih.gov Since HNMT is a cytosolic enzyme, the transport of histamine into the cell is a prerequisite for its degradation by this pathway. nih.gov It is important to note that very little histamine is excreted unchanged, with over 97% being metabolized. nih.gov Given the structural similarity, it is plausible that 1H-imidazol-4-amine could also be a substrate for these enzymes, although specific studies would be needed to confirm this.

In Vitro and In Vivo Pharmacodynamic Studies

The pharmacodynamics of 1H-imidazol-4-amine derivatives, particularly H3 receptor antagonists, have been investigated in both in vitro and in vivo models, revealing their potential therapeutic applications.

In Vitro Studies: In vitro studies have been crucial in characterizing the binding affinities and functional activities of these compounds at different histamine receptor subtypes. For example, histamine has been shown to stimulate the accumulation of inositol phosphates in HeLa cells, a response mediated by H1 receptors. nih.gov Antagonists can be tested in such assays to determine their potency in blocking this effect. nih.gov The desensitization of H1 receptors following histamine exposure has also been characterized in vitro, showing a time-dependent decrease in the receptor's response. nih.gov

In Vivo Studies: In vivo studies have demonstrated the effects of H3 receptor antagonists on various physiological processes, particularly those related to the central nervous system. Administration of H3 antagonists has been shown to increase the release of histamine and other neurotransmitters in the brain, which is consistent with their mechanism of action. nih.gov This enhanced neurotransmitter release is believed to underlie the cognitive-enhancing and wakefulness-promoting effects observed in animal models. wikipedia.orgnih.gov For instance, H3 antagonists have shown promise in preclinical models for conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia by improving learning and memory. wikipedia.orgnih.gov

One notable example of an H3 antagonist/inverse agonist is pitolisant, which has been approved for the treatment of narcolepsy. rxlist.com Its pharmacodynamic effect is to increase histamine levels in the brain, thereby promoting wakefulness. rxlist.comyoutube.com Furthermore, H3 receptor antagonists have been shown to stimulate insulin (B600854) release and reduce body weight and triglycerides in obese animal models, suggesting a potential role in managing metabolic disorders. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1h Imidazol 4 Amine Dihydrochloride

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

In the context of 1H-Imidazol-4-amine, which is the free base of the dihydrochloride (B599025) salt, its derivatives have been the subject of molecular docking studies to explore their potential as inhibitors of various therapeutic targets. For instance, a study on 4-aminoimidazole (B130580) derivatives identified them as potential inhibitors of Src family kinases (SFKs), which are implicated in cancer progression. nih.gov Molecular docking was used to investigate the binding mode of these compounds within the ATP binding site of SFKs like Src, Fyn, Lyn, and Yes. nih.gov This approach helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity.

Another example involves the docking of imidazole (B134444) derivatives into the active site of the bacterial FabH–CoA complex in E. coli to confirm their antibacterial activity. nih.gov Similarly, benzimidazole (B57391) derivatives, which share the core imidazole ring, have been docked against the cyclooxygenase-2 (COX-2) isozyme to evaluate their potential as selective anti-inflammatory agents. rsc.org

The histamine (B1213489) H3 receptor is another significant target for imidazole-based compounds. nih.gov Molecular docking studies on histamine H3 receptor ligands help in understanding the structural requirements for binding and can guide the design of new, more potent, and selective modulators. nih.gov Although not specifically focused on 1H-Imidazol-4-amine, these studies on related imidazole structures provide a framework for predicting its potential binding interactions with various receptors.

Table 1: Examples of Molecular Docking Studies on Imidazole Derivatives

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 4-Aminoimidazole derivatives | Src Family Kinases (e.g., Src, Fyn) | Identified promising compounds with Ki values in the nanomolar range and elucidated their binding modes in the ATP binding site. | nih.gov |

| Imidazolidin-4-ones | Bacterial FabH–CoA complex | Confirmed the antibacterial potential by showing favorable binding interactions within the active site. | nih.gov |

| Benzimidazole derivatives | Cyclooxygenase-2 (COX-2) | Correlated docking scores with in vitro inhibitory activities, identifying potent and selective inhibitors. | rsc.org |

| Imidazole-based ligands | Histamine H3 Receptor | Utilized docking to screen and identify novel ligands with micromolar to submicromolar binding affinities. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Stability